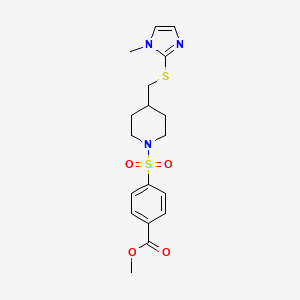

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

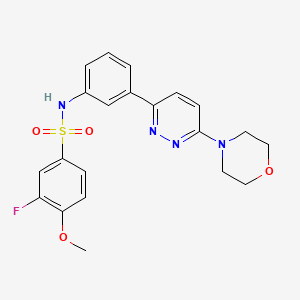

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, also known as NS8593, is a small molecule that has been identified as a potent activator of calcium-activated potassium channels (KCa channels). KCa channels play a crucial role in regulating neuronal excitability, and their modulation has been implicated in a variety of neurological disorders, including epilepsy and chronic pain.

Applications De Recherche Scientifique

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives are recognized for their wide spectrum of antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structural simplicity of 2-arylbenzothiazoles, in particular, is under exploration for anticancer treatments. These compounds' ability to act as ligands for various biomolecules makes them significant in the development of therapies for a range of diseases. The ease of synthesis and structural versatility of benzothiazoles are crucial for generating chemical libraries that may lead to new therapeutic agents (Kamal et al., 2015).

Importance in Medicinal Chemistry

Benzothiazoles serve as a core structure in many bioactive molecules and natural products. Their derivatives exhibit various pharmacological activities such as antiviral, antimicrobial, anti-diabetic, and anti-tumor effects. The synthesis methods and pharmacological activities of benzothiazole derivatives, based on their structural variations, have been extensively reviewed. This highlights benzothiazole's role as a rapidly developing compound in medicinal chemistry (Bhat & Belagali, 2020).

Anticancer and Chemotherapeutic Potentials

Recent advances in the structural modifications of benzothiazole and its conjugates have shown significant promise as potential chemotherapeutics. The anticancer activities of benzothiazole derivatives, especially the 2-arylbenzothiazoles, have been the focus of various studies. These derivatives exhibit potent anticancer activity and could be further developed as drug candidates. The exploration of benzothiazole conjugates could potentially display synergistic effects, offering new avenues for cancer chemotherapy (Ahmed et al., 2012).

Comprehensive Reviews on Benzothiazole Derivatives

Comprehensive reviews have been conducted on the current developments of benzothiazole-based molecules in medicinal chemistry. These derivatives have been studied for their wide-ranging pharmacological properties, including their potential as anticancer, antibacterial, antifungal, anti-inflammatory, and anti-HIV agents. The diversity in the pharmacological activity of individual BTA derivatives indicates the compound series' significant interest in medicinal chemistry (Keri et al., 2015).

Propriétés

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-3-4-11(15)14-12-13-9-6-5-8(2)7-10(9)16-12/h8H,3-7H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSQJBWEVAPDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)CC(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B2893871.png)

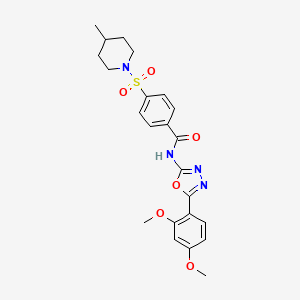

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide](/img/structure/B2893873.png)

![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-cyclopropyl-1,3-thiazole](/img/structure/B2893876.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2893877.png)

![Methyl 3-({[(phenylsulfonyl)amino]carbonyl}amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2893879.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2893881.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2893884.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one](/img/structure/B2893886.png)

![tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate](/img/structure/B2893888.png)